molecular formula C27H28N2O3 B15097320 2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one

2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No.: B15097320
M. Wt: 428.5 g/mol
InChI Key: MZIYJKRIECCIAS-UHFFFAOYSA-N
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Description

The compound 2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one features a benzofuranone core fused with a dihydrofuran ring, substituted at position 2 with a piperazine-derived carbonyl group. The piperazine moiety is further modified with a diphenylmethyl group, while position 3 of the benzofuranone bears a methyl substituent.

Properties

Molecular Formula

C27H28N2O3

Molecular Weight

428.5 g/mol

IUPAC Name

2-(4-benzhydrylpiperazine-1-carbonyl)-3-methyl-6,7-dihydro-5H-1-benzofuran-4-one

InChI

InChI=1S/C27H28N2O3/c1-19-24-22(30)13-8-14-23(24)32-26(19)27(31)29-17-15-28(16-18-29)25(20-9-4-2-5-10-20)21-11-6-3-7-12-21/h2-7,9-12,25H,8,13-18H2,1H3

InChI Key

MZIYJKRIECCIAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=O)CCC2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting a suitable diamine with a dihaloalkane under basic conditions.

    Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where diphenylmethane is reacted with the piperazine ring in the presence of a Lewis acid catalyst.

    Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde or ketone.

    Coupling of the Piperazine and Benzofuran Units: The final step involves coupling the piperazine and benzofuran units through a carbonylation reaction, typically using a carbonylating agent such as phosgene or a carbonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Research: Researchers investigate the compound’s effects on cellular processes and its potential as a tool for studying receptor-ligand interactions, enzyme inhibition, and signal transduction pathways.

    Chemical Biology: The compound is used in chemical biology to probe the mechanisms of action of various biological molecules and to develop new chemical probes for studying complex biological systems.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one involves its interaction with specific molecular targets in the body. These targets may include:

    Receptors: The compound may bind to specific receptors in the brain or other tissues, modulating their activity and influencing physiological processes.

    Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions.

    Signal Transduction Pathways: The compound may influence signal transduction pathways, altering the communication between cells and affecting various biological responses.

Comparison with Similar Compounds

Structural Features and Pharmacological Relevance

The compound’s diphenylmethylpiperazine component is structurally analogous to cetirizine derivatives (e.g., ethyl ester of cetirizine , compound 4 in ) and other antihistamines. Key differences lie in the core scaffold:

  • Target Compound: Benzofuranone with a carbonyl-linked piperazine.
  • Cetirizine Derivatives : Ethoxyacetic acid/ester backbone linked to piperazine .
Table 1: Structural and Functional Comparison
Compound Core Structure Piperazine Substituent Pharmacological Target
Target Compound Benzofuranone Diphenylmethyl carbonyl Hypothetical CNS/Histamine
Cetirizine Ethyl Ester (Compound 4) Ethoxyacetic acid ester (4-Chlorophenyl)phenylmethyl Histamine H1 Receptor
Quinolinecarboxylic Acid Derivative () Quinoline Benzyloxycarbonyl Antibacterial (Quinolone class)

Physicochemical Properties

  • Solubility : The carbonyl group may improve aqueous solubility relative to fully aromatic analogs.

Pharmacodynamic and Kinetic Profiles

While direct data on the target compound are unavailable, structural analogs provide insights:

  • Cetirizine Derivatives : High H1 receptor affinity (Ki < 10 nM) with prolonged half-life due to slow dissociation .
  • Quinolone Analogs (): Antibacterial activity via DNA gyrase inhibition . The target compound’s benzofuranone may lack this mechanism but could interact with amine receptors.

Biological Activity

2-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one, a compound with significant structural complexity, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula of the compound is C25H23N3OC_{25}H_{23}N_{3}O with a molecular weight of 413.54 g/mol. Its structure features a benzofuran moiety linked to a piperazine ring, which is known for imparting various pharmacological effects.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

1. Anti-inflammatory Activity

Research indicates that derivatives of benzofuran and piperazine exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated an IC50 value of 5.28 μM in inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW-264.7 macrophages, suggesting that structural modifications can enhance anti-inflammatory efficacy .

2. Anticancer Activity

The anticancer potential of the compound has been evaluated against various human tumor cell lines. Notably, derivatives have shown selective cytotoxicity against lung cancer (A549) and gastric cancer (SGC7901) cell lines, with IC50 values of 0.12 μM and 2.75 μM respectively . This suggests a promising avenue for the development of new anticancer agents based on this compound's structure.

Structure-Activity Relationship (SAR)

The structure-activity relationship is crucial for understanding how modifications to the chemical structure influence biological activity. The presence of specific substituents on the benzofuran and piperazine rings has been correlated with enhanced activity against inflammation and tumor cells. The incorporation of keto groups appears to play a pivotal role in augmenting these effects .

Case Studies

Several studies have focused on the synthesis and evaluation of compounds similar to 2-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one:

  • Synthesis and Evaluation : A series of hybrid compounds combining benzofuran and piperazine were synthesized and screened for biological activity. One compound exhibited notable anti-inflammatory effects alongside significant cytotoxicity in cancer cell lines, reinforcing the therapeutic potential of this chemical class .
  • Targeted Mechanisms : The mechanisms through which these compounds exert their effects are being explored, with some studies indicating that they may act as antagonists at specific receptors involved in inflammatory pathways or tumor growth regulation .

Data Summary Table

Activity Cell Line/Model IC50 Value Reference
Anti-inflammatoryRAW-264.7 macrophages5.28 μM
Anticancer (Lung)A5490.12 μM
Anticancer (Gastric)SGC79012.75 μM

Q & A

Q. 1.1. What synthetic routes are recommended for the preparation of 2-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-3-methyl-6,7-dihydro-1-benzofuran-4(5H)-one?

Methodological Answer:

  • A multi-step synthesis is typically employed, starting with functionalization of the benzofuran-4(5H)-one core. Key steps include:
    • Coupling of the piperazine moiety : Use carbodiimide-based coupling reagents (e.g., EDC/HOBt) to attach the 4-(diphenylmethyl)piperazine group to the benzofuranone carbonyl. Reaction conditions (e.g., solvent, temperature) must optimize steric hindrance from the diphenylmethyl group .
    • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC for intermediates. Final compound purity should be verified via NMR and LC-MS .

Q. 1.2. How can the structural integrity of this compound be confirmed post-synthesis?

Methodological Answer:

  • Spectroscopic characterization :
    • 1^1H/13^{13}C NMR : Compare chemical shifts of the benzofuranone (δ ~5.5–6.5 ppm for aromatic protons) and piperazine (δ ~2.5–3.5 ppm for N-CH2_2) regions. Verify absence of unreacted starting materials .
    • High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) matches theoretical mass (C28_{28}H27_{27}N3_3O3_3).
  • X-ray crystallography : If single crystals are obtainable, resolve spatial arrangement of the diphenylmethyl group and piperazine ring .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

Methodological Answer:

  • Design of Experiments (DoE) : Use a split-plot factorial design to test solubility in polar aprotic (DMSO, DMF), protic (ethanol, methanol), and non-polar (hexane) solvents under varied temperatures (25°C–60°C). Include replicates to assess reproducibility .
  • Molecular dynamics simulations : Model solvent-solute interactions to explain anomalies (e.g., poor solubility in DMSO despite high polarity due to steric shielding by diphenylmethyl groups) .

Q. 2.2. What strategies are effective for evaluating the compound’s pharmacokinetic (PK) stability in vitro?

Methodological Answer:

  • Microsomal stability assay : Incubate the compound with liver microsomes (human/rat) at 37°C. Monitor degradation via LC-MS/MS over 0–60 minutes. Calculate half-life (t1/2_{1/2}) and intrinsic clearance (CLint_{int}) .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction. High binding (>95%) may correlate with low bioavailability, necessitating structural modifications (e.g., replacing diphenylmethyl with smaller substituents) .

Experimental Design & Data Analysis

Q. 3.1. How should researchers design assays to study the compound’s interaction with CNS targets (e.g., serotonin/dopamine receptors)?

Methodological Answer:

  • Radioligand binding assays :
    • Use 3^3H-labeled ligands (e.g., 3^3H-ketanserin for 5-HT2A_{2A} receptors) in competitive binding experiments. Calculate IC50_{50} and Ki_i values using nonlinear regression (e.g., GraphPad Prism) .
    • Include positive controls (e.g., clozapine for 5-HT2A_{2A}) and validate receptor membrane preparations via Western blot .
  • Functional assays : Measure cAMP accumulation (for GPCRs) or calcium flux (for ion channels) using HEK293 cells transfected with target receptors .

Q. 3.2. What statistical approaches are suitable for analyzing dose-response discrepancies in enzyme inhibition assays?

Methodological Answer:

  • Nonlinear mixed-effects modeling (NLME) : Account for inter-experimental variability in IC50_{50} values by fitting a sigmoidal Emax model with random effects for batch and operator .
  • Bootstrap resampling : Generate 95% confidence intervals for EC50_{50} estimates to identify outliers or assay artifacts .

Methodological Challenges

Q. 4.1. How can researchers address instability of the compound under acidic/basic conditions during formulation studies?

Methodological Answer:

  • Forced degradation studies : Expose the compound to 0.1M HCl/NaOH at 40°C for 24 hours. Analyze degradation products via LC-MS to identify vulnerable sites (e.g., benzofuranone ring opening or piperazine hydrolysis) .
  • Stabilization strategies : Use enteric coatings (for oral formulations) or lyophilization (for parenteral) to minimize pH-dependent degradation .

Q. 4.2. What analytical methods are recommended for detecting enantiomeric impurities in chiral derivatives of this compound?

Methodological Answer:

  • Chiral HPLC : Use a cellulose-based chiral column (e.g., Chiralpak IC) with hexane/isopropanol (90:10) mobile phase. Validate enantiomer resolution using polarimetric detection .
  • Circular dichroism (CD) spectroscopy : Confirm absolute configuration of isolated enantiomers by comparing experimental CD spectra with computational predictions (TD-DFT) .

Theoretical & Conceptual Frameworks

Q. 5.1. How can computational models predict the compound’s environmental fate in ecotoxicology studies?

Methodological Answer:

  • Quantitative structure-activity relationship (QSAR) : Use software like EPI Suite to estimate biodegradation half-life, bioaccumulation potential, and toxicity to aquatic organisms. Validate predictions with Daphnia magna acute toxicity assays .
  • Molecular docking : Screen against environmental receptors (e.g., cytochrome P450 enzymes in fish) to predict metabolic pathways .

Q. 5.2. What conceptual frameworks guide the integration of this compound into multi-target drug discovery pipelines?

Methodological Answer:

  • Polypharmacology networks : Map the compound’s interaction profile (kinases, GPCRs, ion channels) using ChEMBL or PubChem data. Prioritize targets with high centrality in disease-associated pathways (e.g., neuroinflammation) .
  • Systems pharmacology modeling : Combine PK/PD data with omics datasets to simulate therapeutic outcomes in in silico patient populations .

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